2,4-Difluoro-5-iodophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-5-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2IO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFQZLDQLGZFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Difluoro 5 Iodophenol and Analogues
Retrosynthetic Analysis of 2,4-Difluoro-5-iodophenol
A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The carbon-iodine (C-I) bond is often the most feasible to form in the final steps due to the mild conditions available for electrophilic iodination. Therefore, a primary disconnection involves the iodination of a 2,4-difluorophenol (B48109) precursor. This simplifies the target to a more readily available starting material.
Alternatively, the hydroxyl group could be introduced at a later stage. This approach would involve the synthesis of 1,5-di-fluoro-2-iodobenzene, followed by a hydroxylation step. Another strategy could involve the diazotization of an amino precursor, such as 5-amino-2,4-difluorophenol, followed by a Sandmeyer-type reaction to introduce the iodine atom. Each of these retrosynthetic pathways relies on a distinct set of synthetic transformations, which are discussed in the following sections.
Classical Synthetic Routes to Difluorophenols and Iodophenols
Classical methods for the synthesis of halogenated phenols remain fundamental in organic synthesis, often providing robust and scalable routes to these important intermediates.
Electrophilic Halogenation Strategies
Electrophilic aromatic substitution is a cornerstone of arene functionalization. byjus.com The hydroxyl group of a phenol (B47542) is a strong activating and ortho-, para-directing group, making phenols highly susceptible to electrophilic halogenation. byjus.combdu.ac.in
For the synthesis of this compound, a key step could be the direct iodination of 2,4-difluorophenol. Due to the activating nature of the hydroxyl group and the directing effects of the fluorine atoms, the iodine would be expected to substitute at the C5 position, which is para to the hydroxyl group and ortho to a fluorine atom. Various iodinating reagents can be employed, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). chemistrysteps.comlibretexts.org The use of a mild base can further enhance the reactivity of the phenol by forming the more nucleophilic phenoxide ion. wikipedia.org
The reactivity of halogens in electrophilic aromatic substitution follows the trend F > Cl > Br > I. Iodine is the least reactive halogen, and its reactions are often reversible. commonorganicchemistry.com To drive the reaction forward, an oxidizing agent is frequently added to convert the generated iodide (I-) back to the electrophilic iodine species (I+). wikipedia.org Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), can be used to activate iodine for the iodination of less reactive aromatic compounds. nih.gov
A summary of common electrophilic iodination conditions is presented in the table below.
| Reagent System | Substrate Type | Key Features |
| I₂ / Solvent | Activated arenes (e.g., phenols, anilines) | Mild conditions, suitable for highly reactive substrates. commonorganicchemistry.com |
| N-Iodosuccinimide (NIS) | Activated and moderately activated arenes | Often used with an acid catalyst. chemistrysteps.com |
| Iodine Monochloride (ICl) | General purpose iodinating agent | More electrophilic than I₂. libretexts.org |
| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Deactivated arenes | Overcomes the low reactivity of iodine. wikipedia.org |
| I₂ / Silver Salt (e.g., Ag₂SO₄) | Less reactive arenes | Activates I₂ by forming AgI precipitate. nih.gov |
Diazotization and Sandmeyer-type Transformations for Aryl Halide Introduction
The Sandmeyer reaction provides a versatile method for the introduction of halides and other functional groups onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgnumberanalytics.com This two-step process involves the diazotization of a primary aromatic amine, followed by the substitution of the diazonium group with a nucleophile, typically catalyzed by a copper(I) salt. wikipedia.orgunacademy.com
In the context of synthesizing this compound, one could envision a route starting from 5-amino-2,4-difluorophenol. Diazotization of this aniline (B41778) derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield the corresponding diazonium salt. unacademy.com Subsequent treatment with potassium iodide would then displace the diazonium group to afford the target this compound. While the classical Sandmeyer reaction for iodination often uses copper(I) iodide, the reaction with potassium iodide often proceeds without a copper catalyst due to the high nucleophilicity of the iodide ion. masterorganicchemistry.com
This method offers a high degree of regiochemical control, as the position of the incoming iodide is determined by the initial position of the amino group. However, the stability of the diazonium salt intermediate can be a concern, particularly for phenolic substrates, and may lead to lower yields. researchgate.net
The general scheme for a Sandmeyer-type iodination is as follows:
Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
Iodination: Ar-N₂⁺X⁻ + KI → Ar-I + N₂ + KX
This approach has been successfully applied to the synthesis of various halogenated aromatic compounds. researchgate.net
Hydroxylation Methods for Fluorinated Aromatic Systems
Introducing a hydroxyl group onto a pre-functionalized fluorinated aromatic ring is another viable synthetic strategy. For instance, if 1,3-difluoro-4-iodobenzene were available, its conversion to this compound would require a hydroxylation step.
Classical methods for aromatic hydroxylation, such as the fusion of aryl sulfonates with alkali hydroxides, are often harsh and not suitable for highly functionalized or sensitive substrates. A more common laboratory-scale method involves the hydrolysis of a diazonium salt, which can be prepared from the corresponding aniline. chemistrysteps.com
Modern approaches to aromatic hydroxylation often rely on transition-metal-catalyzed reactions or biocatalytic methods. For example, palladium-catalyzed C-O bond formation can be used to couple aryl halides with water or a hydroxide (B78521) source, although this can be challenging. acs.orgnih.gov Biocatalytic hydroxylation using enzymes like cytochrome P450 monooxygenases offers a green alternative, often proceeding with high regio- and stereoselectivity under mild conditions. google.com These enzymes can hydroxylate a wide range of aromatic compounds. researchgate.net
Modern Catalytic Approaches for Carbon-Halogen Bond Formation and Functionalization
The development of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, offering mild and efficient methods for the formation of carbon-halogen and other bonds.
Palladium-Catalyzed Synthetic Methods
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation (for C-C coupling) or reaction with a nucleophile, and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.gov
In the synthesis of this compound, palladium catalysis could be employed in several ways. For instance, a C-I bond could be formed via a palladium-catalyzed iodination of a suitable aryl precursor. More commonly, palladium catalysis is used to form C-C or C-O bonds. For example, if a precursor such as 4-bromo-2,6-difluorophenol (B12419) were available, a palladium-catalyzed reaction could potentially be used to introduce an iodine atom, though direct halogen exchange reactions can be complex.
A more likely application of palladium catalysis would be in the synthesis of precursors to this compound. For instance, the Suzuki or Negishi coupling could be used to build a more complex aromatic system which is then further functionalized. nobelprize.org
Palladium-catalyzed C-O bond formation, also known as the Buchwald-Hartwig etherification, could be used to introduce the hydroxyl group. beilstein-journals.orgmit.edu This would involve the reaction of an aryl halide (e.g., 1,5-difluoro-2-iodobenzene) with a hydroxide source in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.govnih.gov
The table below summarizes some key palladium-catalyzed reactions relevant to the synthesis of functionalized phenols.
| Reaction Name | Reactants | Catalyst/Ligand System | Bond Formed |
| Suzuki Coupling | Aryl Halide + Organoboron Reagent | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | C-C |
| Negishi Coupling | Aryl Halide + Organozinc Reagent | Pd(0) catalyst | C-C |
| Buchwald-Hartwig Amination/Etherification | Aryl Halide + Amine/Alcohol | Pd catalyst + Phosphine ligand (e.g., Xantphos, DavePhos) | C-N / C-O beilstein-journals.org |
| Heck Reaction | Aryl Halide + Alkene | Pd catalyst | C-C |
These modern catalytic methods offer significant advantages in terms of mild reaction conditions, functional group tolerance, and the ability to construct complex molecules with high precision.
Nucleophilic Aromatic Substitution (SNAr) Routes to Fluoro-Substituted Phenols
Nucleophilic aromatic substitution (SNAr) is a key method for introducing substituents onto electron-deficient aromatic rings. osti.gov The presence of multiple fluorine atoms on a benzene (B151609) ring strongly activates it towards nucleophilic attack, facilitating the displacement of a fluoride (B91410) ion or another leaving group by a nucleophile. core.ac.ukrsc.org
The synthesis of fluoro-substituted phenols can be achieved via SNAr reactions on highly fluorinated precursors. For example, reacting a polyfluorinated benzene derivative with a hydroxide source can lead to the formation of a fluorinated phenol. The reaction proceeds through a Meisenheimer complex intermediate. core.ac.uk The regioselectivity of the substitution is governed by the electronic effects of the existing substituents.
A specific route to a related compound, 5-fluoro-2-iodophenol, involves the diazotization of 5-fluoro-2-nitroaniline (B53378) followed by substitution. This multi-step process highlights a common strategy for introducing a hydroxyl group onto an aromatic ring.
Multi-Step Synthesis Pathways from Simpler Precursors
The synthesis of complex molecules like this compound often requires a multi-step approach starting from simpler, more readily available precursors. youtube.commsu.edu A plausible retrosynthetic analysis would involve disconnecting the iodo and hydroxyl groups to identify simpler starting materials.
A common strategy involves the functionalization of a difluorinated aromatic compound. For example, starting with 1,3-difluorobenzene, a sequence of reactions such as nitration, reduction, diazotization, and iodination can be envisioned to introduce the required functional groups in a regioselective manner.
One documented pathway to a similar compound, 2-methoxy-5-iodophenol, involves protecting the hydroxyl group of 2-methoxyphenol as a tosylate, followed by iodination and then deprotection. google.com A similar strategy could potentially be adapted for the synthesis of this compound, starting from 2,4-difluorophenol. Another approach involves the nitration of benzaldehyde, followed by further transformations. trine.edu The synthesis of fluorinated heterocyclic compounds often relies on multi-step transformations of perfluoroarenes. researchgate.net
Stereoselective and Regioselective Synthesis Considerations
In the synthesis of substituted aromatic compounds, regioselectivity is a critical consideration. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of incoming groups during electrophilic or nucleophilic substitution reactions. For 2,4-difluorophenol, the hydroxyl group is an ortho-, para-director for electrophilic substitution, while the fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these effects, along with steric factors, will determine the outcome of reactions such as iodination.
Regioselective synthesis of highly substituted aromatic compounds can also be achieved through methods like [3+2] cycloaddition reactions to form heterocyclic rings with defined substitution patterns. rsc.orgrsc.orgnih.govmdpi.com For difluorophenols, regioselective difunctionalization has been achieved through a sequence involving sigmatropic dearomatization and Michael addition. kyoto-u.ac.jp
While this compound itself is achiral, stereoselectivity becomes important when it is used as a starting material in reactions that generate chiral centers. For example, in a Heck reaction involving a prochiral alkene, the choice of chiral ligands for the palladium catalyst can influence the stereochemical outcome of the product. chem-station.com Similarly, when this phenol is incorporated into a larger molecule with stereocenters, the synthetic route must be designed to control the stereochemistry at each step. researchgate.net
Table of Compounds
Optimization of Reaction Conditions and Process Parameters for Industrial Scalability
The successful transition of synthetic routes for this compound from laboratory-scale discovery to industrial-scale manufacturing hinges on a meticulous process of optimization. This involves a systematic investigation of various reaction conditions and process parameters to ensure the synthesis is not only high-yielding but also cost-effective, safe, reproducible, and environmentally sustainable. The primary goals for industrial scalability include maximizing product throughput, ensuring high purity to minimize downstream processing, reducing reaction times, and minimizing waste generation.
Key parameters that require rigorous optimization for the synthesis of this compound, typically prepared via electrophilic iodination of 2,4-difluorophenol, include the choice of iodinating agent, solvent, catalyst, reaction temperature, and reactant stoichiometry.
Influence of Iodinating Agent and Stoichiometry:
The selection of an appropriate iodinating agent is critical. Common reagents for such transformations include iodine monochloride (ICl), N-iodosuccinimide (NIS), and iodine in the presence of an oxidizing agent. For industrial applications, factors such as cost, availability, handling safety, and efficiency are paramount. While reagents like NIS are highly effective, their higher cost might render them less suitable for large-scale production compared to elemental iodine or ICl.
Optimization studies focus on the molar ratio of the iodinating agent relative to the 2,4-difluorophenol substrate. An insufficient amount leads to incomplete conversion, leaving starting material that must be separated. Conversely, an excessive amount can lead to the formation of di-iodinated byproducts, which complicates purification and reduces the yield of the desired mono-iodo product. Process development often involves creating a response surface model to identify the optimal stoichiometric ratio that maximizes yield while minimizing byproduct formation.
Solvent and Catalyst Selection:
The solvent system plays a crucial role in reaction kinetics, solubility of reagents, and temperature control. For the iodination of phenols, solvents such as acetic acid, methanol (B129727), or chlorinated hydrocarbons are often employed. The ideal solvent for industrial scale-up should be inexpensive, have a low environmental impact, be easy to recover and recycle, and facilitate product isolation. Optimization involves screening a variety of solvents to find the best balance between reaction performance and process-practicality.
In many iodination reactions, a catalyst or an activator is used to enhance the electrophilicity of the iodine species. For instance, when using elemental iodine, an oxidizing agent is required to generate the active iodinating species in situ. For other reagents, acids or Lewis acids can act as catalysts. The optimization of catalyst loading is a critical step; it must be sufficient to drive the reaction at a desirable rate but minimized to reduce cost and simplify removal from the final product.
Temperature and Reaction Time:
Temperature is a key parameter that significantly influences reaction rate and selectivity. smolecule.com Iodination reactions are typically exothermic, and effective temperature control is essential for safety and to prevent runaway reactions, especially on a large scale. smolecule.com Lower temperatures often favor higher regioselectivity, reducing the formation of unwanted isomers. However, lower temperatures also decrease the reaction rate, potentially leading to excessively long batch times.
Optimization involves identifying a temperature profile that provides a compromise between reaction speed and selectivity. This is often achieved through kinetic studies and Design of Experiments (DoE) methodologies. The table below illustrates hypothetical optimization data for the iodination of 2,4-difluorophenol, demonstrating the interplay between temperature, time, and yield.
Table 1: Illustrative Optimization of Iodination of 2,4-Difluorophenol
| Entry | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 0 - 5 | 12 | 85 | >98 |
| 2 | 20 - 25 | 6 | 92 | 95 |
| 3 | 20 - 25 | 12 | 90 | 94 (increased di-iodo byproduct) |
| 4 | 40 - 45 | 3 | 95 | 88 |
This table is generated for illustrative purposes based on general principles of process optimization.
As the data suggests, running the reaction at a controlled low temperature (0-5 °C) for a longer duration may result in a slightly lower yield but significantly higher purity, which can reduce the burden of downstream purification. In contrast, higher temperatures can accelerate the reaction but often at the cost of purity due to the formation of byproducts. smolecule.com
Process Parameters for Downstream Processing:
Optimization extends beyond the reaction vessel to include work-up and purification procedures. For industrial scalability, methods like crystallization are preferred over chromatographic purification due to lower cost and higher throughput. nih.gov The optimization process would therefore also focus on identifying a solvent system from which the this compound can be selectively crystallized in high purity and yield. Parameters such as cooling rate, final crystallization temperature, and agitation speed are fine-tuned to control crystal size and purity. The choice of base for quenching the reaction and the extraction solvent are also optimized to ensure efficient phase separation and product recovery.
Reactivity and Reaction Mechanisms of 2,4 Difluoro 5 Iodophenol
Reactivity Profiles of Halogenated Phenols
In the case of 2,4-difluoro-5-iodophenol, the two fluorine atoms exert a strong electron-withdrawing inductive effect, which is expected to increase the acidity of the phenolic hydroxyl group and activate the aromatic ring towards nucleophilic aromatic substitution. The iodine atom, being the most polarizable of the halogens, provides a reactive site for various cross-coupling reactions.
Carbon-Iodine Bond Reactivity in Cross-Coupling and Substitution Reactions
The carbon-iodine (C-I) bond in aryl iodides is the most reactive among aryl halides in many transition-metal-catalyzed cross-coupling reactions. This high reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, facilitating oxidative addition to the metal center, which is often the rate-determining step in the catalytic cycle.
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the position of the iodine atom, providing a powerful tool for the synthesis of highly functionalized aromatic compounds.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Organoboron Reagent | Pd(PPh₃)₄, Base | Biaryl |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Arylalkyne |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Arylalkene |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | Arylamine |
Note: This table represents typical conditions and products for aryl iodides in general. Specific conditions for this compound would require experimental optimization.
Carbon-Fluorine Bond Reactivity and Activation in Aromatic Systems
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it generally unreactive and challenging to activate. However, under specific conditions, particularly with transition metal complexes, C-F bond activation can be achieved. This area of research is of great interest as it allows for the selective functionalization of fluorinated aromatic compounds.
In this compound, the C-F bonds are ortho and para to the hydroxyl group. While direct cleavage of these bonds is difficult, their presence significantly influences the electronic properties of the aromatic ring. The strong electron-withdrawing nature of fluorine activates the ring for nucleophilic aromatic substitution (SNAr) at positions activated by other groups.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile functional group that can undergo a variety of reactions. It is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. The resulting phenoxide is a potent nucleophile and can participate in various substitution reactions. The hydroxyl group is also a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions.
Pathways for Derivatization via the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound provides a convenient handle for derivatization through reactions such as etherification and esterification.
Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide or other electrophiles in the presence of a base. The Williamson ether synthesis is a common method for this transformation.
Esterification: Esters can be formed by reacting the phenol (B47542) with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under appropriate conditions. The Fischer esterification, using an acid catalyst, or acylation with an acid chloride in the presence of a base are common methods.
Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Reagent | Conditions (Typical) | Product |
| Etherification | Alkyl Halide (R-X) | Base (e.g., K₂CO₃) | Aryl Ether (Ar-O-R) |
| Esterification | Acid Chloride (RCOCl) | Base (e.g., Pyridine) | Aryl Ester (Ar-O-COR) |
Note: This table illustrates general reaction pathways for phenols. Specific yields and conditions for this compound would depend on the specific reagents and experimental setup.
Mechanistic Investigations of Key Transformations
Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated aromatic compounds, particularly those activated by electron-withdrawing groups. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.
In the context of a dihalophenol, a nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a negatively charged intermediate. The presence of electron-withdrawing groups, such as the fluorine atoms in this compound, can stabilize this intermediate, thereby facilitating the reaction. The subsequent departure of the leaving group restores the aromaticity of the ring. The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I, which is opposite to that in SN1 and SN2 reactions. This is because the rate-determining step is usually the initial nucleophilic attack, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic.
Recent studies on halophenols have also explored radical-mediated SNAr pathways, where the transient formation of a phenoxyl radical can significantly lower the activation barrier for nucleophilic substitution. wikipedia.org
Metal-Catalyzed Reaction Mechanisms
Detailed research findings on the metal-catalyzed reactions of this compound, such as Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig couplings, are not available in the reviewed scientific literature. Consequently, no data tables detailing specific reaction conditions, catalysts, ligands, bases, solvents, or yields for this compound can be presented. Mechanistic discussions, which would rely on experimental or computational studies of the compound's interaction with metal catalysts, are therefore not possible.
Radical Reactions and Benzyne (B1209423) Intermediates
There is no specific information in the surveyed literature regarding the participation of this compound in radical reactions or its use as a precursor for benzyne intermediates. Research that would confirm the homolytic cleavage of the C-I bond to form an aryl radical, or elimination reactions to generate a difluorobenzyne intermediate from this specific phenol derivative, has not been reported. Therefore, a discussion of the mechanisms and potential trapping experiments for these reactive intermediates derived from this compound cannot be substantiated with research findings.
Advanced Spectroscopic and Structural Analysis Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2,4-Difluoro-5-iodophenol" in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, while the influence of the fluorine and iodine atoms introduces characteristic spectral features.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the hydroxyl group. The proton on the carbon between the two fluorine atoms (H-3) would likely appear at the highest frequency (downfield), significantly deshielded by the adjacent electronegative fluorine atoms. The proton ortho to the iodine (H-6) would also be expected to be downfield. The hydroxyl proton signal will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the aromatic ring. The carbon atoms directly bonded to the electronegative fluorine and iodine atoms will exhibit the most significant downfield shifts. Specifically, the carbons attached to fluorine (C-2 and C-4) will show large chemical shifts and will also exhibit splitting due to carbon-fluorine coupling (¹JCF and ²JCF). The carbon bearing the iodine atom (C-5) will also be shifted downfield, though typically to a lesser extent than the fluorine-bearing carbons. The carbon attached to the hydroxyl group (C-1) will also have a characteristic downfield chemical shift.
Conformational Analysis: While the aromatic ring of "this compound" is rigid, NMR spectroscopy can provide insights into the orientation of the hydroxyl group. The presence of an intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine atom can be investigated. Such an interaction would influence the chemical shift of the hydroxyl proton and could be studied using variable temperature NMR experiments or by observing through-space nuclear Overhauser effects (NOEs).
Predicted NMR Data:
In the absence of direct experimental data, computational methods can provide reliable predictions of NMR spectra.
Predicted ¹H NMR Chemical Shifts (ppm):
H-3: ~7.5 - 7.8
H-6: ~7.2 - 7.5
OH: Variable, typically ~5.0 - 6.0 (in CDCl₃)
Predicted ¹³C NMR Chemical Shifts (ppm):
C-1 (C-OH): ~150 - 155 (doublet due to coupling with F at C-2)
C-2 (C-F): ~155 - 160 (doublet of doublets due to coupling with F at C-2 and F at C-4)
C-3 (C-H): ~115 - 120 (doublet of doublets due to coupling with F at C-2 and F at C-4)
C-4 (C-F): ~150 - 155 (doublet of doublets due to coupling with F at C-4 and F at C-2)
C-5 (C-I): ~85 - 90
C-6 (C-H): ~125 - 130 (doublet due to coupling with F at C-4)
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity (¹³C) |
| 1 | - | 150 - 155 | d |
| 2 | - | 155 - 160 | dd |
| 3 | 7.5 - 7.8 | 115 - 120 | dd |
| 4 | - | 150 - 155 | dd |
| 5 | - | 85 - 90 | s |
| 6 | 7.2 - 7.5 | 125 - 130 | d |
| OH | 5.0 - 6.0 | - | - |
Note: These are predicted values and may vary from experimental results. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets.
X-ray Crystallographic Analysis for Solid-State Structure Determination and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms. For "this compound," this technique would be crucial for understanding the interplay of intermolecular forces that govern its crystal packing.
Hydrogen Bonding: The hydroxyl group of the phenol (B47542) is a strong hydrogen bond donor. In the solid state, it is highly likely to form intermolecular hydrogen bonds with the oxygen atom of a neighboring molecule, leading to the formation of chains or more complex networks. The presence of the ortho-fluorine atom also raises the possibility of intramolecular hydrogen bonding, which would stabilize a specific conformation of the hydroxyl group. Studies on similar fluorophenols have shown that intramolecular F···H hydrogen bonds can exist, although they are generally considered weak.
Halogen Bonding: The iodine atom in "this compound" is a potential halogen bond donor. Due to the electron-withdrawing nature of the aromatic ring and the fluorine substituents, the iodine atom will have a region of positive electrostatic potential (a σ-hole) along the C-I bond axis. This positive region can interact favorably with a Lewis base, such as the oxygen atom of the hydroxyl group or a fluorine atom of a neighboring molecule. The presence and nature of halogen bonding have significant implications for the crystal engineering and supramolecular chemistry of this compound. Crystal structures of other dihalogenated phenols have revealed the presence of both type I (where the C-X···X angle is approximately 180°) and type II (where the C-X···X angle is approximately 90°) halogen-halogen interactions.
Without a determined crystal structure for "this compound," we can anticipate a crystal packing arrangement that is a delicate balance between strong O-H···O hydrogen bonds and potentially significant C-I···O or C-I···F halogen bonds.
Anticipated Structural Features:
O-H···O Hydrogen Bond Distance: ~2.7 - 2.9 Å
C-I···O Halogen Bond Distance: ~3.0 - 3.4 Å
C-I···F Halogen Bond Distance: ~3.1 - 3.5 Å
Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Studies
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of "this compound" through the analysis of its fragmentation patterns.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (M⁺˙), confirming the elemental composition of C₆H₃F₂IO. The expected monoisotopic mass is approximately 255.92 g/mol .
Fragmentation Pathways: Upon electron ionization, the molecular ion of "this compound" will undergo fragmentation, providing valuable structural information. Key fragmentation pathways would likely involve:
Loss of Iodine: The C-I bond is relatively weak and can cleave to form a [M-I]⁺ fragment. This would be a prominent peak in the spectrum.
Loss of CO: Phenols often exhibit the loss of a neutral carbon monoxide molecule, leading to a [M-CO]⁺˙ fragment.
Loss of HF: The presence of fluorine atoms allows for the potential elimination of hydrogen fluoride (B91410), resulting in a [M-HF]⁺˙ fragment.
Halogenated Benzene (B151609) Fragments: Fragmentation of the ring can lead to various smaller fluorinated and iodinated benzene fragments.
Expected Key Fragments (m/z):
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺˙ | C₆H₃F₂IO⁺˙ | 256 |
| [M-I]⁺ | C₆H₃F₂O⁺ | 129 |
| [M-CO]⁺˙ | C₅H₃F₂I⁺˙ | 228 |
| [M-HF]⁺˙ | C₆H₂FIO⁺˙ | 236 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in "this compound" and can offer insights into its conformational properties.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration. The position and broadness of this band can indicate the extent of hydrogen bonding.
C-O Stretch: A strong band around 1200-1300 cm⁻¹ corresponds to the C-O stretching vibration of the phenolic group.
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations.
C-I Stretch: The C-I stretching vibration is expected to appear at a lower frequency, typically in the range of 500-600 cm⁻¹.
Aromatic C=C and C-H Bending: Bands in the 1400-1600 cm⁻¹ region are due to aromatic ring stretching, while out-of-plane C-H bending vibrations will appear in the 700-900 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Key features in the Raman spectrum would include:
Aromatic Ring Vibrations: The symmetric stretching vibrations of the aromatic ring often give rise to strong Raman signals.
C-I Stretch: The C-I stretching vibration is also typically Raman active and can be observed in the low-frequency region.
C-F Stretch: C-F stretching vibrations will also be present in the Raman spectrum.
The combination of IR and Raman spectroscopy allows for a more complete vibrational analysis, aiding in the confirmation of the molecular structure.
Characteristic Vibrational Frequencies (cm⁻¹):
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 (strong) |
| C-O Stretch | 1200-1300 | Moderate |
| C-F Stretch | 1100-1300 (strong) | 1100-1300 |
| C-I Stretch | 500-600 | 500-600 (strong) |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to analyze its chromophoric system. The aromatic ring of "this compound" acts as the primary chromophore.
The UV-Vis spectrum of "this compound" in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is expected to exhibit absorption bands characteristic of a substituted benzene ring. These absorptions arise from π → π* electronic transitions. The presence of the hydroxyl, fluoro, and iodo substituents will influence the position and intensity of these absorption maxima (λ_max).
Hydroxyl Group: The -OH group is an auxochrome that typically causes a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.
Fluorine Atoms: Fluorine atoms generally have a smaller effect on the UV-Vis spectrum compared to other halogens.
Iodine Atom: The iodine atom, being more polarizable, can also cause a red shift in the absorption maxima.
The spectrum of "this compound" is expected to show two main absorption bands, similar to other substituted phenols. The primary band (π → π*) will likely appear in the range of 270-290 nm. A secondary, weaker band may be observed at shorter wavelengths. The exact position of λ_max can be sensitive to the solvent polarity.
Expected UV-Vis Absorption Data:
| Solvent | Expected λ_max (nm) | Transition |
| Ethanol | ~280 - 290 | π → π |
| Cyclohexane | ~275 - 285 | π → π |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, MP2)
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 2,4-Difluoro-5-iodophenol. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory of the second order (MP2) are frequently employed for these purposes.
DFT calculations, often utilizing functionals like B3LYP, are adept at providing a balance between computational cost and accuracy for determining the optimized molecular geometry, vibrational frequencies, and electronic properties. For this compound, these calculations would reveal key bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. The vibrational frequencies, calculated from the second derivatives of the energy, can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure.
Furthermore, DFT enables the calculation of various electronic properties that are crucial for predicting reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
MP2 calculations, which incorporate electron correlation effects more explicitly than standard DFT functionals, can provide more accurate energies and geometries, albeit at a higher computational cost. These calculations are particularly valuable for studying systems where electron correlation plays a significant role, such as in the determination of weak intermolecular interactions.
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar halogenated phenols, is presented below.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Molecular Electrostatic Potential (MEP) Mapping and Sigma-Hole Analysis for Halogen Bonding Interactions
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. For this compound, the MEP map would illustrate regions of negative potential, typically associated with the electronegative oxygen and fluorine atoms, and regions of positive potential.
A particularly important feature in the context of this molecule is the concept of a "sigma-hole" (σ-hole). researchgate.netrsc.org A σ-hole is a region of positive electrostatic potential located on the outermost portion of a halogen atom, along the extension of the covalent bond. researchgate.netrsc.org This phenomenon arises from the anisotropic distribution of electron density around the halogen. In this compound, the presence of the electron-withdrawing fluorine atoms and the aromatic ring is expected to create a significant positive σ-hole on the iodine atom. researchgate.net
This positive σ-hole makes the iodine atom a potent halogen bond donor, enabling it to form strong and directional non-covalent interactions with electron-rich atoms (halogen bond acceptors) such as oxygen, nitrogen, or sulfur in other molecules. researchgate.netrsc.org The strength of this halogen bond is influenced by the magnitude of the positive potential of the σ-hole. MEP analysis can quantify this potential, providing insights into the strength and directionality of potential halogen bonding interactions involving this compound in various chemical and biological systems.
Conformational Analysis and Energy Minimization Studies
Conformational analysis of this compound involves identifying the stable three-dimensional arrangements of the molecule and determining their relative energies. The primary source of conformational flexibility in this molecule is the rotation around the C-O bond of the hydroxyl group. This rotation gives rise to different conformers, characterized by the dihedral angle between the O-H bond and the plane of the aromatic ring.
Energy minimization studies, typically performed using DFT or MP2 methods, are employed to locate the stationary points on the potential energy surface corresponding to different conformers. The calculations would likely reveal two main planar conformers: a syn-conformer, where the hydroxyl hydrogen is oriented towards the iodine atom, and an anti-conformer, where it is directed away.
A hypothetical potential energy surface scan for the rotation of the O-H bond in this compound is depicted in the table below, illustrating the relative energies of different conformers.
| Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Conformer |
| 0° | 0.0 | syn (Global Minimum) |
| 60° | 1.5 | - |
| 120° | 2.8 | - |
| 180° | 0.8 | anti (Local Minimum) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling of reaction pathways provides a detailed understanding of the mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, intermediates, and, most importantly, the transition states that connect them along a reaction coordinate.
For instance, in an electrophilic aromatic substitution reaction, theoretical calculations can be used to model the approach of an electrophile to the aromatic ring of this compound. By mapping the potential energy surface, the transition state for the formation of the sigma complex (arenium ion) can be located and characterized. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate.
Methods such as the Intrinsic Reaction Coordinate (IRC) are used to confirm that a calculated transition state indeed connects the desired reactants and products. Furthermore, the analysis of the vibrational frequencies of the transition state structure reveals a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
These computational studies can predict the regioselectivity of reactions, for example, by comparing the activation energies for electrophilic attack at different positions on the aromatic ring. They can also shed light on the role of catalysts and solvent effects on the reaction mechanism.
Solvation Effects and Intermolecular Interactions
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational chemistry offers various models to account for these solvation effects.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. These models are computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and reactivity. For this compound, PCM calculations could be used to predict how its dipole moment and conformational preferences change in solvents of different polarities.
Explicit solvation models, on the other hand, involve the inclusion of a finite number of individual solvent molecules around the solute. This approach allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and solvent molecules, or halogen bonding between the iodine atom and the solvent. While computationally more demanding, explicit solvation models provide a more accurate description of the local solvent environment.
The study of intermolecular interactions is not limited to solvation. Theoretical calculations can also be used to investigate the formation of dimers or larger aggregates of this compound, held together by hydrogen bonds, halogen bonds, and π-π stacking interactions. Understanding these interactions is crucial for predicting the solid-state structure and macroscopic properties of the compound.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on chemical reactivity)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. In the context of this compound, QSAR/QSPR models can be developed to predict its chemical reactivity.
To build a QSAR/QSPR model for chemical reactivity, a set of molecular descriptors is first calculated for a series of related halogenated phenols. These descriptors can be derived from quantum chemical calculations and can include electronic parameters (e.g., HOMO/LUMO energies, Mulliken charges), steric parameters (e.g., molecular volume, surface area), and topological indices.
These descriptors are then correlated with an experimental measure of chemical reactivity, such as a reaction rate constant or an equilibrium constant, using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting equation constitutes the QSAR/QSPR model.
For this compound, such a model could predict its reactivity in various chemical transformations, such as its susceptibility to oxidation or its role as a halogen bond donor. These predictive models are valuable tools in the rational design of new molecules with desired reactivity profiles and for assessing the potential environmental fate of the compound. A hypothetical QSAR equation for predicting the rate constant (log k) of a reaction involving substituted phenols is shown below:
log k = 1.2 * (HOMO Energy) - 0.5 * (Molecular Volume) + 3.4
This equation illustrates how different molecular descriptors could contribute to the prediction of chemical reactivity.
Derivatization Strategies and Analytical Method Development for 2,4 Difluoro 5 Iodophenol
Strategies for Chemoselective Functional Group Derivatization (e.g., phenolic hydroxyl, halogen atoms)
The structure of 2,4-Difluoro-5-iodophenol presents multiple reactive sites: a phenolic hydroxyl (-OH) group and halogen atoms (two fluorines, one iodine) attached to the aromatic ring. Chemoselective derivatization aims to modify one type of functional group while leaving others intact, which is crucial for targeted analysis and synthesis.
Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group is often the primary target for derivatization to improve chromatographic behavior and detection sensitivity. Common strategies include:
Silylation: This is a widely used technique for gas chromatography (GC) analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) group. nih.govresearchgate.netsigmaaldrich.comphenomenex.com This process increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. sigmaaldrich.comphenomenex.com The general order of reactivity for silylating reagents is alcohols > phenols > carboxylic acids > amines, allowing for selective derivatization under controlled conditions. sigmaaldrich.com
Acylation/Esterification: Reagents like acetic anhydride (B1165640) or benzoyl chloride can convert the hydroxyl group into an ester. libretexts.org This modification can introduce a chromophore (a light-absorbing group), enhancing detection by UV-Visible spectroscopy in High-Performance Liquid Chromatography (HPLC). libretexts.orgscirp.org
Alkylation/Etherification: This involves converting the phenol (B47542) into an ether, for instance, by reaction with diazomethane (B1218177) to form a methyl ether or with pentafluorobenzyl bromide (PFBBr) to form a pentafluorobenzyl ether. epa.gov PFBBr derivatives are particularly useful as the polyfluorinated group significantly enhances sensitivity for Electron Capture Detection (ECD) in GC. epa.govresearchgate.net
Functionalization of Halogen Atoms: The carbon-halogen bonds in this compound exhibit different reactivities. The carbon-iodine bond is significantly weaker and more reactive than the carbon-fluorine bonds, providing an opportunity for selective functionalization.
Cross-Coupling Reactions: The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds at the C5 position. To achieve chemoselectivity, the more reactive phenolic hydroxyl group is often protected (e.g., as a silyl (B83357) ether or methyl ether) before the cross-coupling reaction is performed.
Selective Hydroxylation: Recent advancements have shown that aryl iodides can be selectively converted to phenols under mild conditions using copper-based catalysts. nih.govrsc.org This strategy could, in principle, be applied to replace the iodine atom, demonstrating high selectivity for the C-I bond over C-F, C-Cl, or C-Br bonds. nih.gov
Achieving chemoselectivity often involves a combination of protecting group strategies and the careful selection of reagents and reaction conditions that exploit the inherent reactivity differences between the functional groups. nih.govsemanticscholar.org
Development of Chromatography-Based Analytical Methods (e.g., HPLC, GC) with Enhanced Detection
Chromatographic methods are indispensable for separating this compound from complex matrices and quantifying it with high accuracy. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's properties and the analytical requirements. mdpi.com
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. While some phenols can be analyzed directly, derivatization is often necessary to prevent peak tailing and improve sensitivity. epa.govmdpi.com
Derivatization for GC: As mentioned, silylation (e.g., with BSTFA) is a common approach to increase volatility and improve peak shape. nih.govnih.govnih.gov Alkylation with reagents like PFBBr is also employed to create derivatives suitable for highly sensitive detection. epa.gov
Detection: A Flame Ionization Detector (FID) can be used for underivatized phenols, but for enhanced sensitivity, especially for halogenated compounds, an Electron Capture Detector (ECD) is superior. epa.gov The most powerful detection method is Mass Spectrometry (MS), which provides both high sensitivity and structural information for unambiguous identification. nih.govmatec-conferences.orgmdpi.com Automated thermal desorption (TD)-GC/MS systems can further enhance efficiency by automating sample extraction and preconcentration from air samples. matec-conferences.org
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that is particularly useful for compounds that are not sufficiently volatile or are thermally labile. nih.gov
Separation: Reversed-phase HPLC using a C18 column is the most common mode for separating phenolic compounds. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (often acidified with acetic or phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile. mdpi.comnih.gov
Detection: A UV-Vis Diode Array Detector (DAD) is commonly used for the analysis of phenolic compounds, which naturally absorb UV light. nih.gov To enhance sensitivity and selectivity, pre- or post-column derivatization can be employed to attach a strong chromophore or fluorophore. scirp.orgsdiarticle4.comresearchgate.net For instance, derivatization with 4-nitrobenzoyl chloride introduces a highly UV-absorbent group, significantly lowering detection limits. scirp.orgscirp.org Coupling HPLC with a mass spectrometer (LC-MS) offers the highest degree of selectivity and sensitivity. nih.gov
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analytes | Volatile and thermally stable compounds. Often requires derivatization for phenols. sigmaaldrich.com | Wide range of compounds, including non-volatile and thermally labile ones. nih.gov |
| Typical Column | Capillary columns (e.g., DB-5MS). nih.gov | Reversed-phase columns (e.g., C18). nih.gov |
| Common Detectors | FID, ECD (high sensitivity for halogens), MS. epa.gov | UV-Vis/DAD, Fluorescence, MS. nih.gov |
| Derivatization | Often required to increase volatility and improve peak shape (e.g., silylation, alkylation). nih.govepa.gov | Optional, used to enhance UV or fluorescence detection (e.g., adding chromophores/fluorophores). scirp.org |
| Advantages | High resolution, fast analysis, established methods. | Versatile, suitable for a broader range of compounds, less sample degradation. |
Advancements in Mass Spectrometry-Based Detection Techniques for Derivatives
Mass Spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides unparalleled sensitivity and specificity for the analysis of this compound and its derivatives. Derivatization plays a key role in optimizing MS analysis. purdue.edu
Enhanced Ionization: Derivatization can introduce functional groups that are more easily ionized in the MS source (e.g., Electrospray Ionization - ESI), leading to a stronger signal and lower detection limits. purdue.edu
Characteristic Fragmentation: Derivatives can be designed to produce unique and predictable fragment ions upon collision-induced dissociation in tandem mass spectrometry (MS/MS). This is the basis for highly selective and quantitative techniques like Multiple Reaction Monitoring (MRM), where the instrument is set to monitor a specific transition from a precursor ion to a product ion, minimizing background noise. nih.gov
Isotopic Patterns: The presence of iodine (and other halogens) in the molecule or its derivatives provides a distinct isotopic signature that can be used for confident identification. For instance, analyzing the fragmentation patterns of ions containing chlorine isotopes can enhance specificity. nih.gov
High-Resolution Mass Spectrometry (HRMS): Advanced instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers provide high mass accuracy, allowing for the determination of the elemental composition of the analyte and its derivatives. This capability is invaluable for identifying unknown metabolites or degradation products.
For example, the derivatization of phenols with silylating agents like BSTFA not only improves their GC properties but also yields derivatives with characteristic mass spectra that can be used for identification and quantification. nih.govresearchgate.net Similarly, derivatizing phenols to form indophenols via the Gibbs reaction produces anionic products that are readily detectable by ESI-MS. purdue.edumorressier.com
Spectroscopic Derivatization for Enhanced Optical Detection
While MS offers superior performance, optical detection methods like UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are widely accessible and can be significantly enhanced through derivatization. This is particularly useful in HPLC analysis. sdiarticle4.comresearchgate.net
UV-Visible (UV-Vis) Derivatization: The native UV absorbance of this compound may be insufficient for trace analysis or subject to interference. docbrown.info Derivatization with a reagent containing a strong chromophore, such as 4-nitrobenzoyl chloride or benzoyl chloride, creates a new molecule with a much higher molar absorptivity and a maximum absorbance (λmax) at a longer wavelength where matrix interference is often lower. libretexts.orgscirp.orgscirp.org This strategy dramatically improves the sensitivity of UV-Vis detection. researchgate.net
Fluorescence Derivatization: For even greater sensitivity, derivatization with a fluorophore is employed. Reagents like dansyl chloride and 9-fluorenylmethyl chloroformate (Fmoc-Cl) react with the phenolic hydroxyl group to yield highly fluorescent derivatives. libretexts.orgsdiarticle4.com Since fluorescence detection is inherently more sensitive and selective than absorbance, this approach can achieve exceptionally low limits of detection. sdiarticle4.comthermofisher.comtcichemicals.com
Photochemical Derivatization: An alternative approach involves post-column on-line photochemical conversion. The analyte is passed through a photoreactor after chromatographic separation, where UV irradiation converts it into a photoproduct with enhanced fluorescence or UV absorbance, which is then measured by the detector. nkust.edu.tw
Method Validation and Quantification Approaches for Compound Detection
For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. loesungsfabrik.de Method validation demonstrates that the procedure is accurate, precise, and specific for the analyte . The parameters for validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgeuropa.eugally.ch
Key Validation Parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. demarcheiso17025.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. gally.ch
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gally.ch
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies on a matrix. gally.ch
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-laboratory precision). gally.ch
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gally.ch
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. gally.ch
Quantification Approaches: Quantification is typically performed using a calibration curve generated from standards of known concentration.
External Standard Method: A series of external standards are analyzed, and a calibration curve of response versus concentration is constructed. The concentration of the analyte in a sample is determined by interpolating its response from this curve.
Internal Standard (IS) Method: A known amount of a compound (the internal standard), which is chemically similar to the analyte but distinguishable by the detector, is added to all standards and samples. The calibration curve is constructed by plotting the ratio of the analyte response to the IS response against the analyte concentration. This method is preferred as it corrects for variations in injection volume and potential losses during sample preparation. nih.gov
| Parameter | Definition | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to detect the analyte without interference. | Analyte peak is well-resolved from other peaks; no interfering peaks at the analyte's retention time in blank samples. |
| Linearity | Proportionality of signal to concentration. | Coefficient of determination (R²) ≥ 0.99. |
| Accuracy | Closeness to the true value. | Recovery of 80-120% for analyte in spiked matrix. |
| Precision (Repeatability) | Agreement of results under the same conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2-3%. |
| Precision (Intermediate) | Agreement of results within a lab (different days, analysts, equipment). | RSD ≤ 5-10%. |
| Limit of Quantification (LOQ) | Lowest concentration measured with acceptable accuracy and precision. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | Insensitivity to small changes in method parameters. | No significant change in results when parameters (e.g., pH, temperature) are slightly varied. |
This compound: A Versatile Building Block in Modern Organic Synthesis
The halogenated phenol derivative, this compound, has emerged as a significant and versatile building block in the field of organic chemistry. Its unique trifunctional nature, featuring two fluorine atoms, an iodine atom, and a hydroxyl group on a benzene (B151609) ring, provides multiple reactive sites for a variety of chemical transformations. This strategic arrangement of functional groups allows for its application in the synthesis of a wide array of complex organic molecules, advanced materials, and biologically active compounds.
Applications As Chemical Building Blocks and Precursors
The utility of 2,4-Difluoro-5-iodophenol as a chemical precursor is extensive, finding applications in diverse areas of chemical synthesis and materials science. Its structural features make it an ideal starting material for the construction of intricate molecular architectures.
The presence of three distinct functional groups—hydroxyl, iodine, and fluorine—on the aromatic ring of this compound makes it a highly valuable precursor in the synthesis of complex organic molecules. The hydroxyl group can be readily converted into other functional groups or used as a directing group in electrophilic aromatic substitution reactions. The iodine atom is particularly useful for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.
One of the most powerful applications of the iodo group is in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are fundamental tools in modern organic synthesis for the construction of biaryl, aryl-alkyne, and aryl-amine linkages, respectively. The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for these transformations, enabling the facile introduction of a wide range of substituents at the 5-position of the phenol (B47542) ring.
| Coupling Reaction | Catalyst | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Palladium | Organoboron Reagent | C-C (Aryl-Aryl) |
| Sonogashira | Palladium/Copper | Terminal Alkyne | C-C (Aryl-Alkyne) |
| Buchwald-Hartwig | Palladium | Amine | C-N (Aryl-Amine) |
These coupling strategies allow for the modular and efficient assembly of complex molecular frameworks from relatively simple starting materials.
Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. This compound serves as an excellent starting point for the synthesis of more elaborate fluorinated aromatic systems.
The existing fluorine atoms on the ring can influence the regioselectivity of further reactions and modify the electronic nature of the molecule. The iodo group, as mentioned, can be replaced by a variety of other functional groups through cross-coupling reactions, allowing for the construction of a diverse library of polysubstituted fluorinated aromatic compounds. Furthermore, the phenolic hydroxyl group can be used as a handle for further functionalization, such as etherification or esterification, to build even more complex fluorinated molecules. The strategic placement of the fluorine and iodine atoms allows for sequential and site-selective modifications, providing a high degree of control over the final molecular architecture.
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound is a valuable precursor for the synthesis of various fluorinated heterocyclic scaffolds.
The phenolic hydroxyl group and the adjacent iodine atom can participate in cyclization reactions to form oxygen-containing heterocycles such as benzofurans. For instance, a common strategy involves the Sonogashira coupling of the iodophenol with a terminal alkyne, followed by an intramolecular cyclization to afford the benzofuran ring system. Similarly, the hydroxyl group can be used in reactions to form other heterocyclic systems.
The synthesis of nitrogen-containing heterocycles, such as indoles, is also achievable. For example, the hydroxyl group can be converted to an amino group or other nitrogen-containing functionality, which can then participate in cyclization reactions with a suitably functionalized neighboring group introduced at the iodo-position. The fluorine atoms on the resulting heterocyclic scaffold can significantly impact the biological activity and pharmacokinetic properties of the molecule.
The unique combination of functional groups in this compound makes it an attractive monomer or building block for the development of novel polymers and resins with tailored properties. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy.
The phenolic hydroxyl group can be utilized in polymerization reactions, such as polycondensation with diacids or diisocyanates, to form polyesters or polyurethanes, respectively. The difluoro- and iodo-substituents would be incorporated into the polymer backbone, imparting the desirable properties of fluorinated materials.
Furthermore, the iodo group can be used for post-polymerization modification. For example, a polymer synthesized from a monomer derived from this compound could undergo Suzuki or other coupling reactions to introduce specific functionalities along the polymer chain. This approach allows for the fine-tuning of the polymer's properties for specific applications, such as in advanced coatings, membranes, or electronic materials. The presence of fluorine can enhance properties like hydrophobicity and thermal stability in the resulting polymers.
The structural motifs present in this compound are relevant to the design and synthesis of modern agrochemicals. Fluorine-containing compounds often exhibit enhanced biological activity and metabolic stability, which are desirable characteristics for pesticides and herbicides.
The difluorophenol core of this molecule is a common feature in a number of commercial agrochemicals. The ability to introduce a variety of substituents at the 5-position via the iodo group allows for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies. This is a crucial step in the discovery and optimization of new active ingredients for crop protection.
In the realm of specialty chemicals, the unique electronic and physical properties imparted by the fluorine and iodine atoms make this compound a valuable intermediate for the synthesis of dyes, pigments, and other performance chemicals where specific optical or material properties are required.
Green Chemistry Principles in the Synthesis and Transformations of 2,4 Difluoro 5 Iodophenol
Atom Economy Maximization in Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.
A likely synthetic route to 2,4-Difluoro-5-iodophenol is the direct iodination of 2,4-difluorophenol (B48109) using an iodinating agent such as iodine (I₂) in the presence of a base or an oxidizing agent. A common method for the iodination of phenols involves the use of iodine and a base like sodium bicarbonate.
Presumed Reaction Scheme:
C₆H₄F₂O + I₂ → C₆H₃F₂IO + HI
In this reaction, for every mole of this compound produced, one mole of hydrogen iodide (HI) is generated as a byproduct. To calculate the theoretical atom economy, we use the following formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,4-Difluorophenol | C₆H₄F₂O | 130.09 |
| Iodine | I₂ | 253.81 |
| Total Reactants | 383.90 | |
| This compound | C₆H₃F₂IO | 255.99 |
Atom Economy Calculation:
(255.99 g/mol / 383.90 g/mol ) x 100 = 66.68%
This calculation demonstrates that, even under ideal conditions, a significant portion of the reactant mass is converted into a byproduct, highlighting an area for potential improvement from a green chemistry perspective. Alternative iodination methods that could potentially improve atom economy might involve in-situ generation of the electrophilic iodine species, minimizing the formation of stoichiometric byproducts.
Use of Safer Solvents and Reaction Media
In the synthesis of iodophenols, a variety of solvents have been employed. For instance, the synthesis of the related compound 2,4-difluoro-6-iodophenol (B1344038) has been reported to occur in water, which is an exemplary green solvent due to its non-toxicity, non-flammability, and abundance. However, other iodination procedures for phenols may use solvents such as dichloromethane, acetonitrile, or ethanol (B145695).
| Solvent | Green Chemistry Considerations |
| Water | Excellent choice; non-toxic, non-flammable, readily available. |
| Ethanol | Generally considered a greener solvent, especially if derived from renewable resources. It is biodegradable. |
| Acetonitrile | Less desirable due to its toxicity and volatility. |
| Dichloromethane | A halogenated solvent with significant environmental and health concerns; generally avoided in green synthesis. |
The use of water as a reaction medium for the iodination of 2,4-difluorophenol would be a significant step towards a greener synthesis of this compound.
Development of Catalytic (vs. Stoichiometric) Processes
Catalytic reactions are preferred over stoichiometric ones because they use small amounts of a substance to facilitate a reaction, which can be regenerated and reused. This reduces waste and often allows for milder reaction conditions.
While the direct iodination with I₂ and a base is a stoichiometric process, there are catalytic approaches to halogenation. For instance, some iodination reactions can be catalyzed by acids or transition metals. Furthermore, enzymatic and electrochemical methods represent promising catalytic alternatives.
Enzymatic Iodination: Peroxidases can catalyze the iodination of phenols in the presence of iodide and a source of hydrogen peroxide. This method operates under mild conditions in aqueous solutions.
Electrochemical Iodination: This technique can generate the iodinating species in situ from a simple iodide salt through electrolysis, avoiding the need for harsh oxidizing agents.
The development of a robust catalytic system for the regioselective iodination of 2,4-difluorophenol would significantly enhance the green credentials of the synthesis of this compound.
Reduction of Waste and Byproduct Formation
The prevention of waste is a primary goal of green chemistry. In the presumed synthesis of this compound, the main byproduct is hydrogen iodide (HI). In a basic medium, this would be neutralized to form an iodide salt.
Strategies for Waste Reduction:
Byproduct Valorization: Investigating potential uses for the hydrogen iodide or iodide salt byproduct could turn a waste stream into a valuable product.
Reaction Optimization: Careful control of reaction conditions (temperature, stoichiometry, reaction time) can minimize the formation of undesired side products, such as di-iodinated species.
Catalytic Routes: As mentioned, catalytic methods inherently reduce waste by minimizing the use of stoichiometric reagents.
Design for Energy Efficiency in Synthetic Protocols
Energy efficiency is a key consideration in sustainable chemical manufacturing. Synthetic protocols should be designed to minimize energy consumption by operating at ambient temperature and pressure whenever possible.
The iodination of phenols can often be carried out at or near room temperature, which is advantageous from an energy efficiency standpoint. For example, a reported synthesis of 2,4-difluoro-6-iodophenol proceeds at 20°C. If the synthesis of this compound can be similarly conducted, it would represent an energy-efficient process. Processes that require significant heating or cooling would have a larger environmental footprint.
Alternative Feedstocks and Renewable Resources Consideration
The use of renewable feedstocks is a long-term goal of green chemistry to reduce reliance on depleting fossil fuels. Currently, the starting material, 2,4-difluorophenol, is typically derived from petrochemical sources.
While the direct synthesis of this compound from renewable resources is not currently established, future research could explore pathways from bio-based platform chemicals. For example, lignin, a complex aromatic polymer found in biomass, is a potential source of phenolic compounds that could, in principle, be converted to specialty chemicals like 2,4-difluorophenol through advanced biorefinery processes. However, this remains a significant scientific and technological challenge.
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Routes
Future research is anticipated to focus on developing more efficient and environmentally benign methods for the synthesis of 2,4-Difluoro-5-iodophenol. Current methodologies, while effective, may rely on harsh reagents or produce significant waste. The development of "green" synthetic pathways, potentially utilizing catalytic C-H activation or flow chemistry, would represent a significant advancement. Such innovations would not only improve the economic viability of its production but also align with the growing demand for sustainable practices in the chemical industry.
Development of Highly Selective Catalytic Functionalizations
The presence of multiple reaction sites on the this compound molecule presents a challenge and an opportunity for catalytic chemistry. nih.gov A key area of future research will be the development of highly selective catalysts that can differentiate between the various C-H, C-F, C-I, and O-H bonds. nih.gov For instance, sophisticated palladium-catalyzed cross-coupling reactions could be designed to selectively functionalize the C-I bond without disturbing the C-F bonds, or vice-versa. nih.govresearchgate.net The ability to sequentially and selectively modify the molecule at different positions would unlock new possibilities for creating intricate molecular architectures. beilstein-journals.org
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is poised to play a crucial role in predicting the reactivity and guiding the synthetic applications of this compound. Advanced theoretical models can help elucidate the electronic effects of the fluorine and iodine substituents on the aromatic ring, predicting the most favorable sites for electrophilic or nucleophilic attack. johnabbott.qc.cayoutube.com This predictive power can streamline the discovery of new reactions and optimize conditions for existing transformations, thereby accelerating the development of novel compounds derived from this versatile building block.
Design of Next-Generation Analytical Methodologies
As the applications of this compound and its derivatives expand, so will the need for advanced analytical techniques for their detection and characterization. asianpubs.org Future research is expected to focus on the development of highly sensitive and selective analytical methods, such as advanced chromatographic and mass spectrometric techniques, for the trace-level analysis of these compounds in complex matrices. awqc.com.aunih.gov The development of new methods for separating and identifying halogenated phenols will be crucial for quality control and environmental monitoring. acs.orguu.nl
Expanding Utility as a Building Block in Emerging Chemical Fields
The unique electronic properties conferred by the fluorine and iodine atoms make this compound an attractive building block for emerging fields such as organic electronics and chemical biology. nbinno.com The introduction of this moiety into organic semiconductors could modulate their electronic properties, leading to new materials for displays and solar cells. In chemical biology, its derivatives could be used as probes to study biological processes or as scaffolds for the development of new therapeutic agents.
Addressing Challenges in Polyhalogenated Aromatic Chemistry
The study of this compound is part of the broader field of polyhalogenated aromatic chemistry, which presents unique challenges and opportunities. mdpi.com Issues such as the selective functionalization of C-halogen bonds and the potential for dehalogenation side reactions need to be addressed. nih.gov Future research in this area will likely focus on developing new catalytic systems and reaction conditions that can overcome these challenges, paving the way for the more efficient and controlled synthesis of complex polyhalogenated molecules. scitechdaily.comrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
